(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For example, the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes involves nucleophilic substitution reactions . Similarly, the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl) ethane is achieved through reactions with formaldehyde and ethyleneamine . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated for some of the synthesized compounds in the papers . Computational studies, including density functional theory (DFT) calculations, can also provide insights into the geometric parameters and electronic structure of molecules . These techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the Diels-Alder reaction , rearrangements , and ring-opening metathesis polymerization (ROMP) . These reactions are fundamental in organic chemistry and could be relevant to the reactivity of the compound . Understanding these reactions can help predict how the compound might behave under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. For instance, amphiphilic comb-polymers exhibit unique properties due to their structure . The compound likely has specific physical and chemical properties that could be studied using spectroscopic techniques and by examining its reactivity with various reagents, as seen in the oxidation of alcohols .
Scientific Research Applications
Facile Synthesis of Silyl Ethenes
The synthesis of symmetrical 1,1-bis(silyl)ethenes, including methods that may relate to the manipulation or synthesis of compounds with similar structural features to the one , involves catalyzed silylative coupling cyclization. These methodologies are essential in organic synthesis for producing silyl-protected intermediates, which are valuable in further synthetic transformations. Such processes highlight the versatility and importance of catalytic systems in synthesizing complex organic molecules (Pawluć et al., 2005).
Complexes of Tetramethyl-heptanedione
Studies on the structures of complexes containing tetramethyl-heptanedione units, similar to those in the queried compound, involve the investigation of metal-ligand interactions and the steric effects of bulky substituents. These studies are crucial for understanding the coordination chemistry and potential catalytic properties of metal complexes, which may inform the design and application of new materials and catalysts for chemical transformations (Watson & Holley, 1984).
Bismuth Organic Frameworks
Research on bismuth organic frameworks, which may involve bismuthanyloxy components similar to those in the compound of interest, focuses on the synthesis, spectroscopic characterization, and understanding of molecular interactions within these frameworks. Such studies are pivotal for developing new materials with potential applications in catalysis, molecular recognition, and as sensors. The detailed analysis of these frameworks provides insights into the coordination environment of bismuth and its interaction with organic ligands, which is essential for tailoring the properties of the resultant materials for specific applications (Kumar & Mishra, 2007).
properties
IUPAC Name |
(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBPQSSVCRFST-QFVJJVGWSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O[Bi](O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57BiO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587238 | |
Record name | (4E)-5-[(Bis{[(3E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy}bismuthanyl)oxy]-2,2,6,6-tetramethylhept-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |
CAS RN |
142617-53-6 | |
Record name | (4E)-5-[(Bis{[(3E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy}bismuthanyl)oxy]-2,2,6,6-tetramethylhept-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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